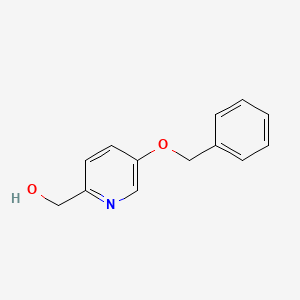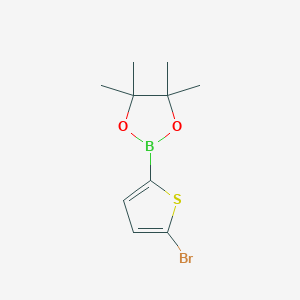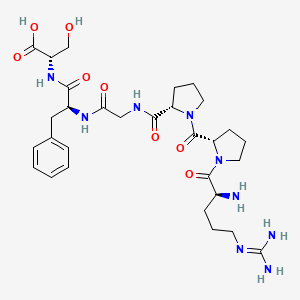
D-Alanine isopropyl ester
Übersicht
Beschreibung
D-Alanine isopropyl ester: is a chiral compound derived from D-Alanine, an amino acid. It is commonly used in the synthesis of various pharmaceutical intermediates and has applications in medicinal chemistry. The compound is typically found as a hydrochloride salt, which enhances its stability and solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Alanine isopropyl ester can be synthesized through the esterification of D-Alanine with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the reaction of D-Alanine with isopropanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through distillation or crystallization. The use of triphosgene for ring closure followed by ring opening with isopropanol under acidic conditions is another method employed in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions: D-Alanine isopropyl ester undergoes various chemical reactions, including hydrolysis, esterification, and transesterification. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed using aqueous acid or base to yield D-Alanine and isopropanol.
Esterification: Reacting D-Alanine with isopropanol in the presence of a strong acid catalyst.
Transesterification: The ester can be converted to other esters by reacting with different alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: D-Alanine and isopropanol.
Esterification: this compound.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Alanine isopropyl ester is used as a chiral reagent in the synthesis of nucleotide prodrugs, such as those used for the treatment of hepatitis C . It is also employed in the preparation of synthetic sweeteners.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It plays a role in the development of antiviral drugs and other therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals. It is also utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
D-Alanine isopropyl ester exerts its effects through its interaction with specific molecular targets. The ester is hydrolyzed in biological systems to release D-Alanine, which can then participate in various metabolic pathways. The compound’s mechanism of action involves the inhibition of enzymes such as D-alanyl-D-alanine carboxypeptidase, which plays a role in bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
- L-Alanine isopropyl ester
- L-Valine isopropyl ester
- L-Isoleucine isopropyl ester
- L-Threonine isopropyl ester
Uniqueness: D-Alanine isopropyl ester is unique due to its chiral nature and its specific applications in the synthesis of nucleotide prodrugs and pharmaceutical intermediates. Unlike its L-isomers, this compound has distinct biological activities and is used in different therapeutic contexts.
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
propan-2-yl (2R)-2-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQVXVRZVCTVHE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of D-alanine isopropyl ester in the synthesis of sofosbuvir?
A1: this compound serves as a crucial building block in the multi-step synthesis of sofosbuvir. [] The research article describes its reaction with phenyl dichlorophosphate, followed by treatment with pentafluorophenol and an alkali, to yield a key intermediate compound (formula II in the paper). This intermediate is then further reacted to ultimately produce sofosbuvir.
Q2: The article mentions recycling pentafluorophenyl to minimize environmental impact. How does this recycling occur in the context of this compound's role?
A2: While this compound itself isn't directly involved in the pentafluorophenyl recycling, its use in the synthesis pathway enables this environmentally beneficial process. [] The paper describes how, after the formation of sofosbuvir, the pentafluorophenyl group is cleaved and recovered. This recovered pentafluorophenyl is then reused in the synthesis of the intermediate compound, which, as mentioned earlier, utilizes this compound. This recycling loop reduces waste and minimizes the environmental impact associated with pentafluorophenyl.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B1279640.png)













